molecular formula C15H21N5O3S B2995255 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine CAS No. 2309555-07-3

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine

Cat. No.: B2995255
CAS No.: 2309555-07-3
M. Wt: 351.43
InChI Key: WJMOWKFUESUBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine is a complex organic compound that features both pyrazole and imidazole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.

Properties

IUPAC Name

(2,5-dimethylpyrazol-3-yl)-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S/c1-11-10-13(19(3)17-11)14(21)20-7-4-12(5-8-20)24(22,23)15-16-6-9-18(15)2/h6,9-10,12H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMOWKFUESUBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and imidazole intermediates, followed by their coupling to form the final product. The reaction conditions often include the use of strong bases, solvents like dimethylformamide, and catalysts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like chromium trioxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.

Scientific Research Applications

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its dual heterocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a pyrazole moiety, an imidazole sulfonyl group, and a piperidine ring. This unique combination may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been tested against various cancer cell lines. In particular, pyrazole-based compounds have shown promising results in inhibiting the growth of breast cancer cells (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a potential for synergistic effects in chemotherapy treatments .

CompoundCell Line TestedIC50 (µM)Synergistic Effect with Doxorubicin
Pyrazole AMCF-715Yes
Pyrazole BMDA-MB-23110Yes

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. Research indicates that certain pyrazole compounds demonstrate activity against various bacterial strains, including E. coli and S. aureus. The presence of specific substituents on the pyrazole ring enhances this activity, making it a candidate for further development as an antimicrobial agent .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that pyrazoles may act by:

  • Inhibiting enzyme activity : Certain pyrazoles inhibit enzymes involved in cancer cell proliferation.
  • Inducing apoptosis : Some derivatives have been shown to trigger programmed cell death in cancer cells.
  • Modulating inflammatory pathways : Pyrazoles can inhibit pro-inflammatory cytokines, contributing to their anti-inflammatory effects .

Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of various pyrazoles, researchers found that modifications on the pyrazole ring significantly affected cytotoxicity levels. Notably, compounds with halogen substitutions demonstrated enhanced activity against breast cancer cell lines compared to their unsubstituted counterparts .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of synthesized pyrazoles against pathogenic bacteria. The results indicated that specific structural features, such as the inclusion of a piperidine moiety, were crucial for enhancing antibacterial efficacy .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-sulfonylation.
  • Use anhydrous conditions to prevent hydrolysis of the sulfonyl group .

How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

Basic Question

  • FT-IR and NMR : The carbonyl (C=O) stretch near 1680 cm⁻¹ and sulfonyl (S=O) stretches at 1150–1350 cm⁻¹ confirm functional groups. ¹H NMR should show distinct signals for pyrazole (δ 6.2–6.5 ppm, singlet) and imidazole (δ 7.3–7.6 ppm, doublet) protons .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. The sulfonyl group’s geometry (tetrahedral S center) and piperidine chair conformation are critical validation metrics .

Advanced Tip : For polymorphic forms, combine powder XRD with DSC to assess thermal stability .

What strategies address low yields during the sulfonylation step?

Advanced Question
Low yields (≤40%) often arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Temperature Control : Perform sulfonylation at 0–5°C to slow competing hydrolysis .
  • Catalytic DMAP : Add 5 mol% DMAP to enhance nucleophilicity of the piperidine nitrogen .
  • Solvent Optimization : Switch from THF to DMF to improve solubility of intermediates .

Data Contradiction : Some studies report higher yields in THF (55%) versus DMF (45%) due to reduced side-product formation. Validate solvent choice via DoE (Design of Experiments) .

How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?

Advanced Question
Key SAR insights from analogous compounds:

  • Pyrazole Substituents : 1,3-Dimethyl groups improve metabolic stability compared to unsubstituted pyrazoles. Replace with trifluoromethyl for increased lipophilicity .
  • Sulfonyl Group : The 1-methylimidazole-2-sulfonyl moiety enhances target binding affinity vs. phenylsulfonyl derivatives. Replace with heteroaromatic sulfonamides (e.g., pyridyl) to modulate selectivity .
  • Piperidine Modifications : N-methylation reduces basicity, potentially improving blood-brain barrier penetration .

Q. Methodology :

Synthesize analogs with systematic substituent variations.

Test in vitro assays (e.g., enzyme inhibition, cell permeability).

Use QSAR models to predict logP and pKa for prioritization .

How should researchers reconcile discrepancies between computational and experimental solubility data?

Advanced Question
Discrepancies often arise from force field limitations in MD simulations or polymorphic forms.

  • Experimental Validation :
    • Measure solubility in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy.
    • Compare with COSMO-RS predictions; recalibrate computational models using experimental data .
  • Polymorphism Impact : Use DSC and XRD to identify stable crystalline forms, which may have lower solubility than amorphous counterparts .

Case Study : For a related pyrazole-carboxylic acid, predicted solubility (0.8 mg/mL) deviated from experimental (0.5 mg/mL) due to unaccounted crystal packing .

What analytical techniques are critical for assessing purity and stability?

Basic Question

  • HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to detect impurities (e.g., de-sulfonylated byproducts). MS/MS fragmentation confirms molecular ion peaks .
  • Forced Degradation : Expose to 40°C/75% RH for 14 days. Monitor hydrolytic degradation (e.g., sulfonyl group cleavage) via LC-MS .

Advanced Application : Pair with NMR kinetics to track degradation pathways (e.g., imidazole ring oxidation under UV light) .

How can researchers optimize reaction conditions for scalability?

Advanced Question

  • Flow Chemistry : Implement continuous flow reactors for sulfonylation to improve heat transfer and reduce reaction time (30 min vs. 6 hr in batch) .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity and easier recycling .
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor intermediate formation and automate quenching .

Data-Driven Example : A 10-fold scale-up of a similar piperidine derivative achieved 85% yield using flow chemistry with real-time pH monitoring .

What computational tools predict metabolic liabilities of this compound?

Advanced Question

  • CYP450 Metabolism : Use Schrödinger’s ADMET Predictor or MetaSite to identify vulnerable sites (e.g., imidazole methyl group oxidation) .
  • Glucuronidation : Predict sites using GLUE (Glucuronidation Likeness Utility Engine); prioritize positions with high electron density (e.g., pyrazole carbonyl) .

Validation : Compare in silico results with in vitro hepatocyte assays. For example, a methyl group on the pyrazole reduced CYP3A4-mediated clearance by 60% in preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.